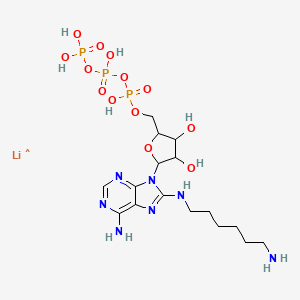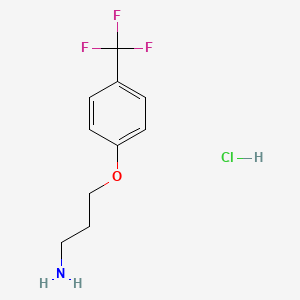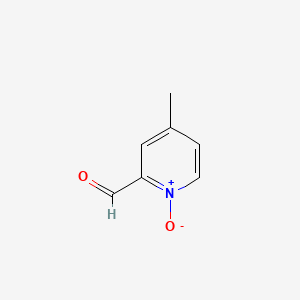
Fosfomycine-13C3 sel de benzylamine racémique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Fosfomycin-13C3 Benzylamine Salt is a chemically labeled version of fosfomycin, where three of its carbon atoms are replaced with the stable isotope carbon-13 (13C3). This modification enhances the molecule’s traceability and detectability in complex analytical studies, making it particularly useful in fields such as environmental chemistry and pharmacokinetics .
Applications De Recherche Scientifique
rac Fosfomycin-13C3 Benzylamine Salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fosfomycin in biological systems.
Medicine: Utilized in pharmacokinetic studies to monitor the distribution and metabolism of fosfomycin in the body.
Industry: Applied in the development of new antibiotics and the study of bacterial resistance mechanisms .
Mécanisme D'action
Target of Action
The primary target of rac Fosfomycin-13C3 Benzylamine Salt, a derivative of fosfomycin, is the bacterial cell wall . Fosfomycin is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis .
Mode of Action
Fosfomycin can cross the blood-brain barrier and irreversibly inhibits an early stage in cell wall synthesis . This action disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Biochemical Pathways
Fosfomycin acts on the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting an early stage in this pathway, it prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall .
Pharmacokinetics
rac Fosfomycin-13C3 Benzylamine Salt is commonly used in diagnostic tests to study the pharmacokinetics and metabolism of fosfomycin in vivo . The benzylamine salt is added to improve solubility and stability, making it easier to handle and store .
Result of Action
The result of the compound’s action is the disruption of the bacterial cell wall, leading to bacterial cell death . Fosfomycin shows anti-bacteria activity for a range of bacteria, including multidrug-resistant (MDR), extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacteria .
Action Environment
The study of rac Fosfomycin-13C3 Benzylamine Salt helps in understanding the chemical interactions and stability of fosfomycin under various environmental conditions . This provides essential data that could influence environmental management and regulatory decisions .
Analyse Biochimique
Biochemical Properties
Rac Fosfomycin-13C3 Benzylamine Salt irreversibly inhibits an early stage in cell wall synthesis . It shows anti-bacteria activity for a range of bacteria, including multidrug-resistant (MDR), extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacteria .
Cellular Effects
Rac Fosfomycin-13C3 Benzylamine Salt can cross the blood-brain barrier, indicating its potential to influence a wide range of cellular processes
Molecular Mechanism
The molecular mechanism of Rac Fosfomycin-13C3 Benzylamine Salt involves irreversible inhibition of an early stage in cell wall synthesis . This action disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac Fosfomycin-13C3 Benzylamine Salt involves the incorporation of carbon-13 into the fosfomycin molecule. The process typically starts with the preparation of (3-(113C)methyl (2,3-13C2)oxiran-2-yl)phosphonic acid, which is then reacted with phenylmethanamine to form the final product . The reaction conditions often require precise control of temperature and pH to ensure the successful incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of rac Fosfomycin-13C3 Benzylamine Salt follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled compounds and ensure their purity. The final product is often subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the incorporation of the carbon-13 isotope .
Analyse Des Réactions Chimiques
Types of Reactions
rac Fosfomycin-13C3 Benzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the phosphonic acid group, while nucleophilic substitution can result in various substituted derivatives of the original compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fosfomycin: The parent compound, which is a broad-spectrum antibiotic.
Fosfomycin-13C3: A similar isotopically labeled version without the benzylamine salt.
Fosfomycin Trometamol: Another derivative used in clinical settings for urinary tract infections
Uniqueness
rac Fosfomycin-13C3 Benzylamine Salt is unique due to its enhanced traceability and detectability, which makes it particularly valuable in analytical and pharmacokinetic studies. The incorporation of the carbon-13 isotope allows for precise tracking of the compound in complex biological and environmental systems, providing insights that are not possible with the unlabeled versions .
Propriétés
IUPAC Name |
(3-(113C)methyl(2,3-13C2)oxiran-2-yl)phosphonic acid;phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6)/i;1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOCHWJDRUXOIQ-BURVIEGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]1[13CH](O1)P(=O)(O)O.C1=CC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)


![3-Hydrazino-s-triazolo[3,4-a]phthalazine](/img/structure/B563148.png)



![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)





